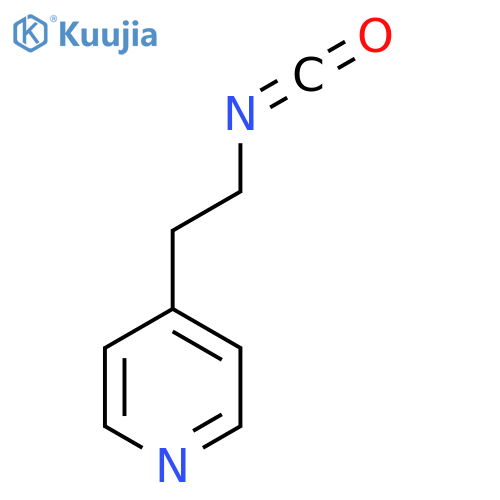

Cas no 1342229-14-4 (4-(2-isocyanatoethyl)pyridine)

4-(2-isocyanatoethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(2-isocyanatoethyl)pyridine

- Pyridine, 4-(2-isocyanatoethyl)-

-

- MDL: MFCD18269696

- インチ: 1S/C8H8N2O/c11-7-10-6-3-8-1-4-9-5-2-8/h1-2,4-5H,3,6H2

- InChIKey: ITWVMYRDIWFYHV-UHFFFAOYSA-N

- ほほえんだ: O=C=NCCC1C=CN=CC=1

計算された属性

- せいみつぶんしりょう: 148.063662883g/mol

- どういたいしつりょう: 148.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 42.3

4-(2-isocyanatoethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-275090-0.5g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 0.5g |

$809.0 | 2025-03-20 | |

| Enamine | EN300-275090-1.0g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 1.0g |

$842.0 | 2025-03-20 | |

| Enamine | EN300-275090-5.0g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 5.0g |

$2443.0 | 2025-03-20 | |

| Enamine | EN300-275090-0.1g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 0.1g |

$741.0 | 2025-03-20 | |

| Enamine | EN300-275090-2.5g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 2.5g |

$1650.0 | 2025-03-20 | |

| Enamine | EN300-275090-5g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 5g |

$2443.0 | 2023-09-10 | ||

| Enamine | EN300-275090-0.25g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 0.25g |

$774.0 | 2025-03-20 | |

| Enamine | EN300-275090-0.05g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 0.05g |

$707.0 | 2025-03-20 | |

| Enamine | EN300-275090-10.0g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 95.0% | 10.0g |

$3622.0 | 2025-03-20 | |

| Enamine | EN300-275090-1g |

4-(2-isocyanatoethyl)pyridine |

1342229-14-4 | 1g |

$842.0 | 2023-09-10 |

4-(2-isocyanatoethyl)pyridine 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

4-(2-isocyanatoethyl)pyridineに関する追加情報

Introduction to 4-(2-isocyanatoethyl)pyridine (CAS No. 1342229-14-4)

4-(2-isocyanatoethyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1342229-14-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyridine ring linked to an isocyanatoethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The unique structural motif of this compound has garnered attention for its potential applications in drug development, particularly in the design of novel therapeutic agents targeting complex biological pathways.

The isocyanatoethyl substituent in 4-(2-isocyanatoethyl)pyridine introduces a highly reactive site, enabling diverse chemical transformations such as nucleophilic addition and condensation reactions. This reactivity has been exploited in the synthesis of polymers, coatings, and specialty chemicals, but its primary relevance in pharmaceutical contexts lies in its utility as a building block for medicinal chemistry. Researchers have leveraged this compound to develop inhibitors and modulators of enzymes and receptors involved in inflammatory responses, metabolic disorders, and neurodegenerative diseases.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 4-(2-isocyanatoethyl)pyridine interacts with biological targets. Studies suggest that the pyridine moiety can form hydrogen bonds with specific residues in protein active sites, while the isocyanatoethyl group can engage in coordination with metal ions or participate in Michael addition reactions with nucleophilic side chains. These insights have guided the optimization of derivatives with improved pharmacokinetic profiles and target specificity.

In the context of drug discovery, 4-(2-isocyanatoethyl)pyridine has been employed to construct hybrid molecules that combine the advantages of multiple pharmacophores. For instance, its incorporation into kinase inhibitors has shown promise in preclinical studies due to its ability to modulate enzyme conformation and binding affinity. Additionally, the compound’s ability to undergo polymerization reactions has led to the development of novel drug delivery systems, where its reactive groups can be cross-linked to form stable nanoparticles or hydrogels capable of controlled release.

The synthesis of 4-(2-isocyanatoethyl)pyridine typically involves the reaction of 2-aminoethylpyridine with phosgene or a phosgene equivalent under controlled conditions. However, alternative synthetic routes employing milder reagents and catalysts have been explored to improve safety and efficiency. These methods often involve the use of transition metal catalysts or organometallic intermediates to facilitate the introduction of the isocyanate functionality without excessive byproduct formation.

From a regulatory perspective, 4-(2-isocyanatoethyl)pyridine must be handled with appropriate precautions due to its reactive nature. While it does not fall under categories of hazardous or controlled substances, proper storage conditions—such as temperature control and inert atmosphere—are recommended to prevent degradation or unintended reactions. Industrial applications require rigorous quality control measures to ensure consistency and purity, particularly when used in pharmaceutical manufacturing where even minor impurities can impact efficacy.

The role of 4-(2-isocyanatoethyl)pyridine in medicinal chemistry continues to evolve with emerging research trends. For example, recent studies have explored its potential as a scaffold for developing antiviral agents by leveraging its ability to mimic natural amino acid residues within viral proteases. Furthermore, its incorporation into small-molecule probes has facilitated structural elucidation of protein-protein interactions relevant to cancer biology and immunology. These developments underscore the compound’s versatility and enduring relevance in synthetic and applied chemistry.

Future directions for research on 4-(2-isocyanatoethyl)pyridine may include exploring its derivatives as precursors for bioconjugation techniques, such as antibody-drug conjugates (ADCs), where its reactive groups can be used to link cytotoxic payloads to targeting moieties. Additionally, advancements in green chemistry principles could lead to more sustainable synthetic methodologies that minimize waste and hazardous exposures while maintaining high yields. Collaborative efforts between academia and industry will be crucial in translating these laboratory findings into clinically relevant therapeutics.

1342229-14-4 (4-(2-isocyanatoethyl)pyridine) 関連製品

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 209920-43-4(6-Methyl-1H-indole-3-carboxylic acid)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)

- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)

- 2137504-38-0(tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)

- 854179-21-8(1-(2,5-dimethylphenyl)butan-1-ol)

- 405931-43-3(4-chloro-6-(cyclohexyloxy)pyrimidine)